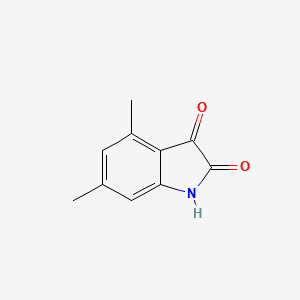

4,6-dimethyl-1H-indole-2,3-dione

Vue d'ensemble

Description

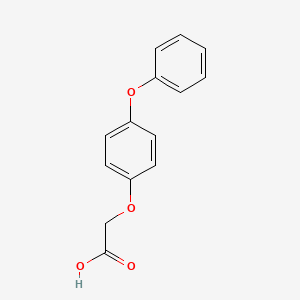

“4,6-dimethyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9NO2 . It is used for research and development purposes . It is not intended for medicinal or household use .

Synthesis Analysis

The synthesis of “4,6-dimethyl-1H-indole-2,3-dione” involves a reaction that is heated at 80° C. for 30 minutes . The reaction mixture is then cooled to room temperature and poured into ice-water . The precipitated solid is filtered, washed with water, and dried under vacuum to yield “4,6-dimethyl-1H-indole-2,3-dione” as an orange solid .

Molecular Structure Analysis

The molecular weight of “4,6-dimethyl-1H-indole-2,3-dione” is 175.18 . The IUPAC Standard InChI is InChI=1S/C10H9NO2 .

Physical And Chemical Properties Analysis

“4,6-dimethyl-1H-indole-2,3-dione” is a solid at room temperature . It should be stored at temperatures between 2-8°C .

Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

4,6-Dimethyl-1H-indole-2,3-dione, as a derivative of isatin, plays a crucial role in heterocyclic chemistry, serving as a versatile building block for synthesizing a wide range of N-heterocycles. The synthetic versatility of isatins and their derivatives has been extensively explored in recent literature, highlighting their application in forming new heterocyclic compounds through various key reactions such as Pfitzinger, ring-opening, and ring expansion reactions. These developments offer insights into new ideas for further research in the synthesis of heterocyclic compounds (Sadeghian & Bayat, 2022).

Indole Synthesis and Classification

The synthesis of indoles, including 4,6-dimethyl-1H-indole-2,3-dione, has a rich history and remains a significant area of interest for organic chemists. A comprehensive framework for classifying all indole syntheses has been proposed, illustrating the diverse strategies for preparing indoles. This classification emphasizes the structural diversity and therapeutic properties of indole derivatives, underlining their importance across various scientific fields. The systematic approach to indole synthesis classification aids in understanding the history and current state of the art, fostering the development of new methodologies (Taber & Tirunahari, 2011).

Pharmacological Applications

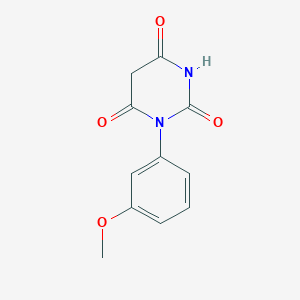

Isatin and its analogs, including 4,6-dimethyl-1H-indole-2,3-dione, are recognized for their broad pharmacological activities. Their role as precursors for numerous pharmacologically active compounds highlights their significance in medicinal chemistry. Isatin derivatives exhibit antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic activities. This review focuses on synthetic methods and biological activities of isatin as anticonvulsant agents, demonstrating the compound's potential in developing new therapeutics (Mathur & Nain, 2014).

Green Chemistry Applications

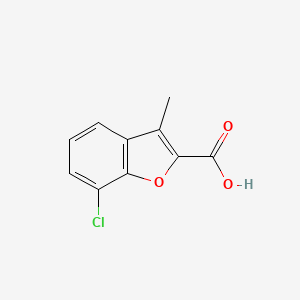

The exploration of green approaches in organic synthesis highlights the utility of isatin derivatives in environmentally friendly chemical reactions. The use of deep eutectic mixtures (DESs) as an alternative to volatile organic solvents showcases the ongoing shift towards sustainable chemistry practices. The effectiveness of such mixtures in catalyzing crucial organic transformations underscores the importance of isatin derivatives in modern organic synthesis, paving the way for more sustainable chemical processes (Ali, Chinnam, & Aswar, 2021).

Propriétés

IUPAC Name |

4,6-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOAYKZGNWFWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368399 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimethyl-1H-indole-2,3-dione | |

CAS RN |

49820-06-6 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)